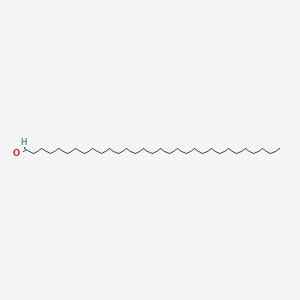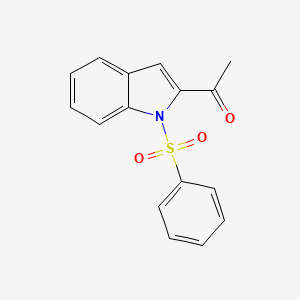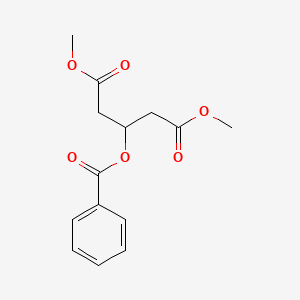![molecular formula C8F14O4 B14306147 Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide CAS No. 111632-55-4](/img/structure/B14306147.png)
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide is a chemical compound known for its unique structure and properties. It is a type of organic peroxide, characterized by the presence of two peroxy groups (-O-O-) in its molecular structure. This compound is notable for its high reactivity and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide typically involves the reaction of fluorinated ketones with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules.
Reduction: Under certain conditions, it can be reduced to form fluorinated alcohols.
Substitution: The peroxide groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various fluorinated solvents. The reactions are typically carried out at low temperatures to prevent decomposition of the peroxide groups.
Major Products Formed
The major products formed from reactions involving this compound include fluorinated alcohols, ketones, and other fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide is used in various scientific research applications, including:
Biology: The compound is studied for its potential use in the development of fluorinated biomolecules with enhanced stability and bioactivity.
Medicine: Research is ongoing into its use as a precursor for the synthesis of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms, which enhance its electron-withdrawing properties and stabilize the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl] peroxide
- [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Uniqueness
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide is unique due to its specific combination of fluorinated groups and peroxide functionality. This combination imparts high reactivity and stability, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to introduce multiple fluorinated groups into target molecules.
Eigenschaften
CAS-Nummer |
111632-55-4 |
|---|---|
Molekularformel |
C8F14O4 |
Molekulargewicht |
426.06 g/mol |
IUPAC-Name |
[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl] 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propaneperoxoate |
InChI |
InChI=1S/C8F14O4/c9-3(5(11,12)13,6(14,15)16)1(23)25-26-2(24)4(10,7(17,18)19)8(20,21)22 |
InChI-Schlüssel |
XCKKKAIEPFRARY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)OOC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)


![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)




